
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione is a heterocyclic compound containing a six-membered ring with four nitrogen atoms. This compound is part of the tetrazine family, known for their unique chemical properties and applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with substituted benzaldehydes in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like methanol or benzene at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products: The major products formed from these reactions include various substituted tetrazine derivatives, which can have different functional groups attached to the nitrogen atoms in the ring .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1,4-dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the ring can form coordination complexes with metal ions, influencing the compound’s reactivity and stability. Additionally, the compound can participate in electron transfer reactions, which are crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
1,2,4,5-Tetrazine: Another member of the tetrazine family, known for its use in Diels-Alder reactions.
1,4-Dihydropyrazine: A related compound with similar electronic properties but different reactivity.
1,4-Dihydro-1,2,4,5-tetrazine: A close relative with different substituents on the nitrogen atoms.
Uniqueness: 1,4-Dimethyl-1,4-dihydro-1,2,3,4-tetrazine-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
67741-64-4 |
|---|---|
Fórmula molecular |
C4H6N4O2 |
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
1,4-dimethyltetrazine-5,6-dione |
InChI |
InChI=1S/C4H6N4O2/c1-7-3(9)4(10)8(2)6-5-7/h1-2H3 |
Clave InChI |
JOHWHRGIECRSRQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=O)N(N=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)

![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
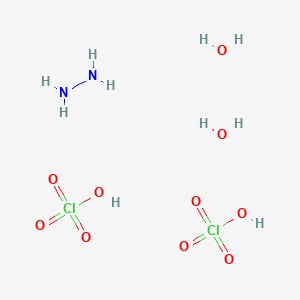
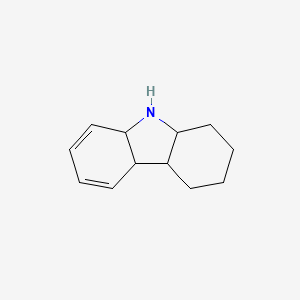
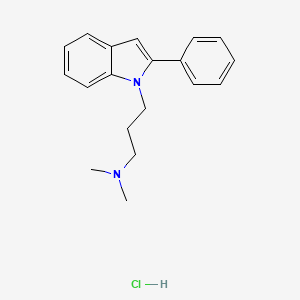
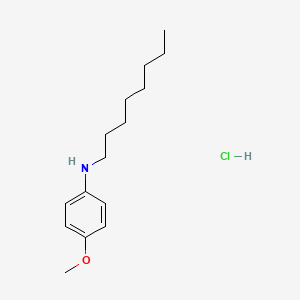
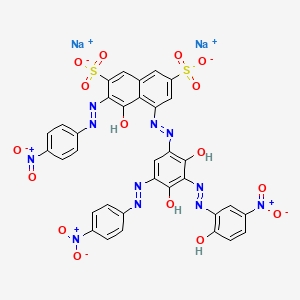

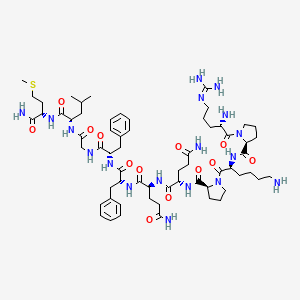
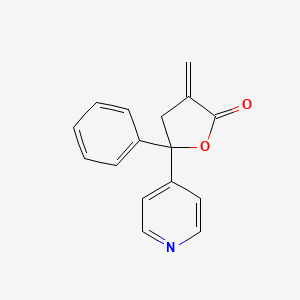
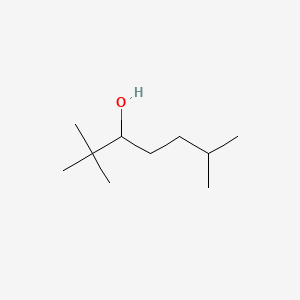
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
